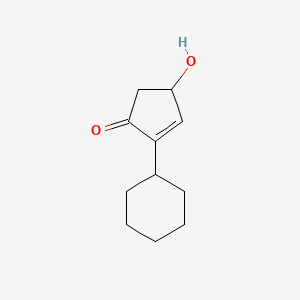![molecular formula C9H17NS B14519212 N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine CAS No. 62646-67-7](/img/structure/B14519212.png)
N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C9H17NS. It is a tertiary amine with a propynyl group and a sulfanyl group attached to the ethanamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine typically involves the reaction of N,N-diethyl-2-chloroethanamine with prop-2-yn-1-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The propynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is employed in the formulation of additives for electroplating baths and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo cycloaddition reactions, forming covalent bonds with target molecules. The sulfanyl group can participate in redox reactions, modulating the activity of enzymes. These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-propynylamine: Similar structure but lacks the sulfanyl group.
N,N-Dimethyl-2-propynylamine: Similar structure with dimethyl groups instead of diethyl groups.
N,N-Diethyl-2-propynylsulfide: Similar structure with a sulfide linkage instead of a sulfanyl group.
Uniqueness
N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine is unique due to the presence of both the propynyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
62646-67-7 |
|---|---|
Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
N,N-diethyl-2-prop-2-ynylsulfanylethanamine |
InChI |
InChI=1S/C9H17NS/c1-4-8-11-9-7-10(5-2)6-3/h1H,5-9H2,2-3H3 |
InChI Key |
QKFSRXFHEVBFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B14519133.png)
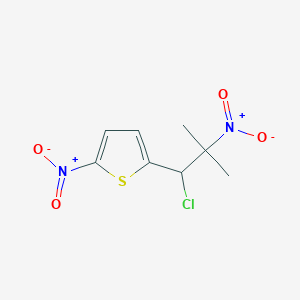
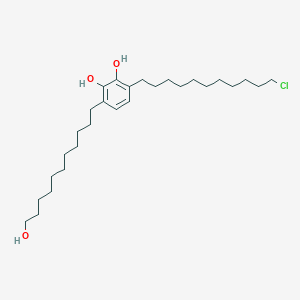
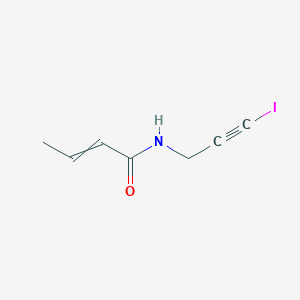
![2-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14519149.png)
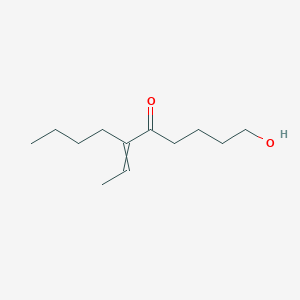


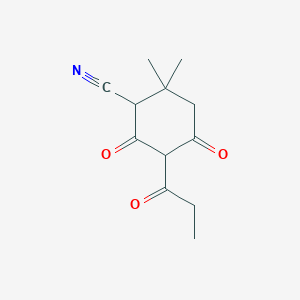
![2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate](/img/structure/B14519173.png)
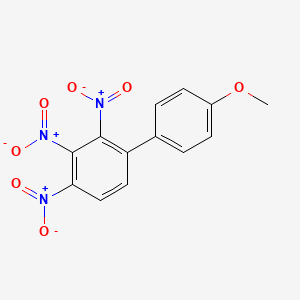
![5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14519188.png)
![N-[4-(2-Aminoethyl)phenyl]nitramide](/img/structure/B14519191.png)
